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The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase
inhibitors (TKIs) is a significant challenge in cancer therapy, particularly in non-small cell lung
cancer (NSCLC). One of the primary mechanisms of acquired resistance is the amplification of
the MET proto-oncogene, which allows cancer cells to bypass their dependency on the EGFR
signaling pathway. This guide provides a comparative analysis of the synergistic effects of
combining a third-generation EGFR inhibitor, such as osimertinib, with a MET inhibitor, like
savolitinib, in resistant cancer models.

Data Presentation: Efficacy of Combination Therapy

Clinical trial data underscores the potent synergy of dual EGFR and MET inhibition in patients
with EGFR-mutated, MET-amplified NSCLC who have developed resistance to prior EGFR TKI
therapy. The following tables summarize key findings from pivotal clinical trials.

Table 1: Efficacy of Osimertinib plus Savolitinib in the SACHI Phase 11l Trial[1][2][3]
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Endboint Osimertinib + Platinum-Based Hazard Ratio (HR) /
ndpoin
: Savolitinib Chemotherapy Odds Ratio (OR)
Progression-Free
Survival (PFS)
Prior 1st/2nd-Gen TKI 9.8 months 5.4 months HR: 0.34
Prior 3rd-Gen TKI 6.9 months 3.0 months HR: 0.32
Objective Response
58% 34% OR: 2.74
Rate (ORR)
Disease Control Rate
89% 67% OR: 3.98
(DCR)
Median Duration of
8.4 months 3.2 months
Response (DoR)
Median Overall
22.9 months 17.7 months HR: 0.84

Survival (OS)

Table 2: Efficacy of Osimertinib plus Savolitinib in the SAVANNAH Phase Il Trial[4][5]

. Objective Median . .
Patient Subgroup . Median Duration of
. Response Rate Progression-Free
(High MET Levels) . Response (DoR)
(ORR) Survival (PFS)
Investigator Assessed  56.3% 7.4 months 7.1 months

Blinded Independent
) 55.0% 7.5 months 9.9 months
Central Review

Signaling Pathway Overview

EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream
signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, promoting
cell proliferation, survival, and invasion.[6][7] In EGFR-mutant cancers treated with an EGFR
inhibitor, the amplification of the MET gene provides an escape route. The overexpressed MET
receptor can become constitutively active or be stimulated by its ligand, Hepatocyte Growth
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Factor (HGF), leading to the reactivation of the same downstream pathways that were initially
suppressed by the EGFR inhibitor.[6][8] This crosstalk effectively renders the cancer cells
resistant to EGFR-targeted therapy alone. The combination of an EGFR inhibitor and a MET
inhibitor simultaneously blocks both pathways, preventing this bypass mechanism and leading

to a synergistic anti-tumor effect.
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EGFR and MET Signaling Crosstalk in Resistance.

Experimental Protocols

To evaluate the synergy between an EGFR inhibitor and a MET inhibitor, standard in vitro
assays are employed. Below are representative protocols.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

o Cell Plating: Seed resistant cancer cells (e.g., HCC827 GR) in a 96-well plate at a density of
5 x 103 cells per well in 100 pL of complete growth medium. Incubate overnight at 37°C in a
5% COz: incubator.[9]

e Drug Treatment: Prepare serial dilutions of the EGFR inhibitor, the MET inhibitor, and their
combination. Remove the old medium from the wells and add 100 pL of the medium
containing the drugs. Include wells with untreated cells (vehicle control). Incubate for 72
hours.[9]

e MTT Addition: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.[10][11]

o Formazan Solubilization: Add 100 pL of solubilization solution (e.g., DMSO or a solution of
10% SDS in 0.01 M HCI) to each well to dissolve the formazan crystals.[10]

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy
can be quantified using methods like the Chou-Talalay combination index (Cl).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing for the
assessment of signaling pathway activation.
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e Cell Lysis: Plate and treat cells with the inhibitors as described for the viability assay. After
treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer
containing protease and phosphatase inhibitors.[12][13]

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Load equal amounts of protein (e.g., 20-30 pg) from each sample onto an SDS-
polyacrylamide gel and separate the proteins by electrophoresis.[14]

o Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

e Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-
fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with
primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT,
p-ERK, ERK, and a loading control like 3-actin) overnight at 4°C.[14][15]

e Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After
further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the
protein bands using an imaging system.

e Analysis: Quantify the band intensities and normalize them to the loading control to
determine the relative changes in protein expression and phosphorylation.

Experimental Workflow

A typical workflow for assessing the synergy of EGFR and MET inhibitors involves a multi-step
process from in vitro characterization to in vivo validation.
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Workflow for Evaluating EGFR/MET Inhibitor Synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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